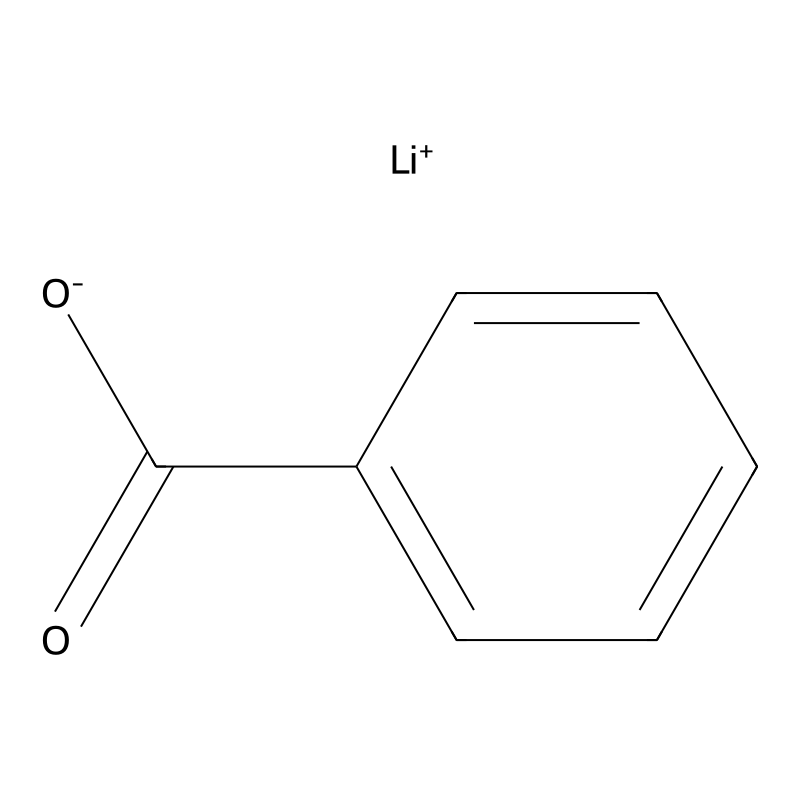

Lithium benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Neuroprotective Effects:

Studies suggest that lithium benzoate may exert neuroprotective effects by:

- Improving mitochondrial function: It may enhance the function of mitochondria, the cell's powerhouses, by increasing their respiratory capacity and reducing oxidative stress . This protection is crucial for preventing neurodegeneration in various conditions.

- Attenuating reactive oxygen species (ROS): ROS are free radicals that can damage cells. Lithium benzoate may help to reduce ROS levels, thereby protecting neurons from oxidative damage .

These neuroprotective effects are being explored in the context of various neurodegenerative diseases, including:

- Alzheimer's disease (AD): Studies in animal models of AD suggest that lithium benzoate may improve cognitive function and memory, potentially by protecting neurons from damage .

- Amyotrophic lateral sclerosis (ALS): Research indicates that lithium benzoate may slow disease progression and protect neurons in ALS models .

Lithium benzoate is a chemical compound with the molecular formula . It is the lithium salt of benzoic acid, characterized by its white crystalline appearance. This compound is known for its various therapeutic properties, including diuretic and urinary antiseptic activities. Lithium benzoate has garnered attention in both pharmacological and industrial applications due to its unique chemical properties and biological effects, particularly in neuroprotection and as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.

Lithium benzoate has gained significant interest in scientific research due to its potential role in treating gout and hyperuricemia (high uric acid levels in the blood) []. It is believed to work by inhibiting the reabsorption of uric acid in the kidneys, promoting its excretion in the urine []. However, the exact mechanism of action is still under investigation [].

- Esterification: Lithium benzoate can react with alcohols to form esters, which are important in organic synthesis.

- Decarboxylation: Under certain conditions, lithium benzoate may lose carbon dioxide to form lithium phenyl.

- Reactions with Bases: Being a salt, it can interact with strong bases to regenerate benzoic acid.

Additionally, lithium benzoate has been used in electrochemical applications, particularly in the modification of graphite surfaces for lithium-ion batteries, enhancing their performance through diazonium chemistry .

Lithium benzoate exhibits significant biological activity. Research indicates that it has neuroprotective effects, particularly against oxidative stress-induced neuronal damage. Studies have shown that lithium benzoate can reduce reactive oxygen species production in rodent primary cortical neurons, suggesting its potential use as a therapeutic agent for neurodegenerative diseases . Furthermore, it has been observed to improve cognitive functions and reduce amyloid deposition in transgenic mouse models of Alzheimer's disease, surpassing the effects of traditional lithium carbonate treatments .

Lithium benzoate can be synthesized through various methods:

- Neutralization Method: This involves reacting benzoic acid with lithium hydroxide or lithium carbonate to form lithium benzoate and water.

- Precipitation Method: In this method, lithium salts are precipitated from solutions containing benzoic acid and a lithium source.

- Electrochemical Synthesis: Lithium benzoate can also be synthesized via electrochemical methods that involve the anodic oxidation of benzoic acid in the presence of lithium salts.

Lithium benzoate finds applications across various fields:

- Pharmaceuticals: It is used for its therapeutic effects in treating mood disorders and neurodegenerative diseases.

- Electrochemistry: Its role in modifying electrode surfaces enhances the performance of lithium-ion batteries.

- Food Industry: As a food additive, it serves as a preservative due to its antimicrobial properties.

- Chemical Synthesis: It acts as a reagent in organic synthesis processes.

Studies on the interactions of lithium benzoate with other compounds indicate its unique properties compared to other lithium salts. For instance, when combined with other neuroprotective agents, lithium benzoate demonstrates synergistic effects that enhance cognitive function and reduce neurotoxicity more effectively than when used alone . Additionally, its interaction with various neurotransmitter systems suggests potential benefits in treating psychiatric disorders.

Lithium benzoate shares similarities with several other compounds, particularly other lithium salts and carboxylic acids. Here are some notable comparisons:

| Compound | Structure | Unique Features |

|---|---|---|

| Lithium Carbonate | Commonly used mood stabilizer | |

| Lithium Chloride | Used primarily for hydration and electrolyte balance | |

| Sodium Benzoate | Sodium salt of benzoic acid; used as a preservative | |

| Potassium Benzoate | Potassium salt; similar preservative uses |

Uniqueness of Lithium Benzoate

Lithium benzoate's uniqueness lies in its dual action as both a source of lithium ions and as an effective agent against oxidative stress. This combination enhances its therapeutic potential beyond what is typically observed with other lithium salts or simple carboxylic acids. Its specific application in neuroprotection further distinguishes it from similar compounds, making it a valuable subject of research in both pharmacology and materials science.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 152 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 150 of 152 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant